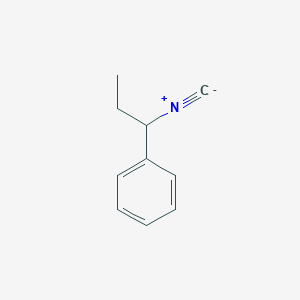

1-Phenylpropyl isocyanide

CAS No.: 86345-62-2

Cat. No.: VC7260896

Molecular Formula: C10H11N

Molecular Weight: 145.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86345-62-2 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.205 |

| IUPAC Name | 1-isocyanopropylbenzene |

| Standard InChI | InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |

| Standard InChI Key | JKDBZBWFGKHKGG-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)[N+]#[C-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Phenylpropyl isocyanide possesses a linear structure with the phenyl group at the terminal position of the propyl chain and the isocyanide group at the opposite end. Its molecular formula is , with a molecular weight of 145.21 g/mol. The isocyanide group’s sp-hybridized carbon atom contributes to its distinct reactivity, enabling nucleophilic and electrophilic interactions in synthetic pathways .

Table 1: Comparative Properties of Selected Isocyanides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-Phenylpropyl isocyanide | 145.21 | Not reported | Not reported | |

| Phenyl isocyanate | 119.12 | 165–167 | 1.096 | |

| Methyl isocyanide | 41.05 | 59–60 | 0.786 |

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 1-phenylpropyl isocyanide typically involves:

-

Dehydration of Formamides: Treatment of N-phenylpropylformamide with phosphorus oxychloride () yields the corresponding isocyanide .

-

Hoffman Elimination: Reaction of N-phenylpropylamine with chloroform under basic conditions produces the isocyanide via intermediate carbene formation .

Industrial-Scale Manufacturing

Patented methods for isocyanate production often involve phosgenation of amines or catalytic carbonylation of nitro compounds. For example, the reaction of 1-phenylpropylamine with phosgene () generates 1-phenylpropyl isocyanide alongside hydrochloric acid . Recent advancements emphasize solvent-free processes and heterogeneous catalysts to improve yield and reduce environmental impact .

Reactivity and Applications in Organic Synthesis

Multicomponent Reactions

1-Phenylpropyl isocyanide participates in Ugi and Passerini reactions, facilitating the synthesis of peptidomimetics and heterocycles. In the Ugi reaction, it reacts with aldehydes, amines, and carboxylic acids to form α-acyloxy amides, which are pivotal in drug discovery .

Coordination Chemistry

The lone pair on the isocyanide’s carbon atom enables coordination to transition metals, forming complexes with applications in catalysis. For instance, palladium complexes of 1-phenylpropyl isocyanide catalyze Suzuki-Miyaura cross-couplings, enhancing aryl-aryl bond formation efficiency .

Biological Activity and Biomedical Applications

Antimicrobial Properties

Isocyanides, including 1-phenylpropyl derivatives, inhibit bacterial growth by covalently modifying essential enzymes. For example, they target cysteine proteases in Staphylococcus aureus, disrupting peptide digestion and leading to bacterial cell death .

Drug Delivery Systems

Helical poly(phenyl isocyanide)s modified with 1-phenylpropyl groups exhibit stimuli-responsive behavior, enabling controlled drug release. These polymers form nanoassemblies that disintegrate under acidic conditions, making them ideal for targeted cancer therapy .

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume